molecular formula C3H8N2O3S B8398812 N-(oxetan-3-yl)aminosulfonamide

N-(oxetan-3-yl)aminosulfonamide

Cat. No.: B8398812
M. Wt: 152.18 g/mol
InChI Key: NKRJCZDAKAUEQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(oxetan-3-yl)aminosulfonamide is a compound that features a four-membered oxetane ring with a sulfamoylamino group attached. Oxetanes are known for their unique structural properties, which include ring strain and the presence of an oxygen atom within the ring. These characteristics make oxetanes valuable in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(oxetan-3-yl)aminosulfonamide typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of sulfamoyl-substituted alcohols under acidic or basic conditions. Another approach involves the use of epoxide ring-opening reactions followed by cyclization .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of these synthetic routes, often employing catalysts to improve yield and selectivity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(oxetan-3-yl)aminosulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(oxetan-3-yl)aminosulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioisostere in drug design, providing metabolic stability and unique binding properties.

    Medicine: Explored for its potential in developing new pharmaceuticals, particularly in oncology and antimicrobial research.

    Industry: Utilized in the development of advanced materials, including polymers and coatings .

Mechanism of Action

The mechanism of action of N-(oxetan-3-yl)aminosulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, the oxetane ring can act as a rigid scaffold that enhances the binding affinity and selectivity of drugs. The sulfamoylamino group can participate in hydrogen bonding and other interactions with biological targets, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Uniqueness: N-(oxetan-3-yl)aminosulfonamide is unique due to the presence of both the oxetane ring and the sulfamoylamino group. This combination imparts distinct physicochemical properties, such as increased ring strain and enhanced reactivity, making it valuable in various applications .

Properties

Molecular Formula

C3H8N2O3S

Molecular Weight

152.18 g/mol

IUPAC Name

3-(sulfamoylamino)oxetane

InChI

InChI=1S/C3H8N2O3S/c4-9(6,7)5-3-1-8-2-3/h3,5H,1-2H2,(H2,4,6,7)

InChI Key

NKRJCZDAKAUEQI-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)NS(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sulfamide (15.6 mmol) was dissolved in H2O (8 mL), added oxetan-3-amine (6.85 mmol) and stirred at 70° C. for 16 h and then at 100° C. for another 16 h. The obtained reaction mixture was cooled to rt and freezedried affording the title compound as white solid. Used without further purification.
Quantity
15.6 mmol
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
6.85 mmol
Type
reactant
Reaction Step Two

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